{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-(2-aminoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-VC-PAB-NH2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in facilitating the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to specific cells or proteins. The use of MC-VC-PAB-NH2 in ADCs enhances the therapeutic index by ensuring that the cytotoxic drug is delivered specifically to cancer cells, minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-PAB-NH2 involves several steps, including the conjugation of maleimidocaproyl (MC) to valine-citrulline (VC) and para-aminobenzyl (PAB) groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process. The final product, MC-VC-PAB-NH2, is obtained through purification techniques such as chromatography .
Industrial Production Methods
Industrial production of MC-VC-PAB-NH2 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
MC-VC-PAB-NH2 undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target cells.
Conjugation Reactions: It reacts with antibodies through thiol-maleimide chemistry, forming stable linkages.
Common Reagents and Conditions
Common reagents used in the reactions involving MC-VC-PAB-NH2 include reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reactions are typically carried out under mild conditions to preserve the integrity of the antibodies and the cytotoxic drug .
Major Products Formed
The major products formed from the reactions involving MC-VC-PAB-NH2 are antibody-drug conjugates, where the cytotoxic drug is covalently attached to the antibody via the cleavable linker .
Applications De Recherche Scientifique
MC-VC-PAB-NH2 has a wide range of scientific research applications, particularly in the field of cancer therapy. Its primary use is in the development of antibody-drug conjugates (ADCs) for targeted cancer treatment. By linking cytotoxic drugs to antibodies, MC-VC-PAB-NH2 enables the selective delivery of the drug to cancer cells, reducing systemic toxicity and improving therapeutic outcomes .
In addition to cancer therapy, MC-VC-PAB-NH2 is also used in research involving:
Biological Studies: Investigating the mechanisms of drug delivery and release in cellular environments.
Chemical Biology: Studying the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: Designing and testing new ADCs for various therapeutic applications.
Mécanisme D'action
The mechanism of action of MC-VC-PAB-NH2 involves the formation of a stable linkage between the cytotoxic drug and the antibody. Upon reaching the target cells, the cleavable linker is hydrolyzed by specific enzymes, releasing the cytotoxic drug into the cells. This targeted delivery mechanism ensures that the drug exerts its effects specifically on cancer cells, minimizing damage to healthy cells .
Comparaison Avec Des Composés Similaires
MC-VC-PAB-NH2 is unique in its ability to form stable yet cleavable linkages with antibodies. Similar compounds include:
MC-VC-MMAE: Another cleavable linker used in ADCs, but with different cytotoxic payloads.
MC-VC-PABC: A variant of MC-VC-PAB-NH2 with a different self-immolative spacer.
Compared to these compounds, MC-VC-PAB-NH2 offers improved stability and controlled release of the cytotoxic drug, making it a preferred choice in the development of ADCs .
Propriétés
Formule moléculaire |
C31H46N8O8 |
---|---|
Poids moléculaire |
658.7 g/mol |
Nom IUPAC |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C31H46N8O8/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45) |
Clé InChI |
CNKMVFCYQSFWSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.